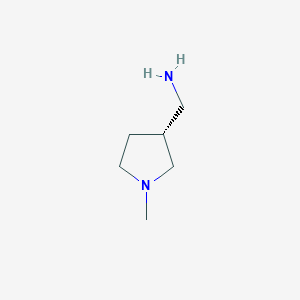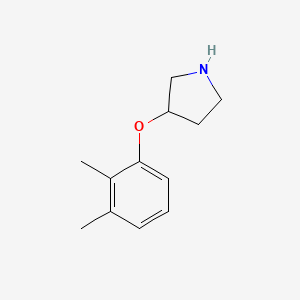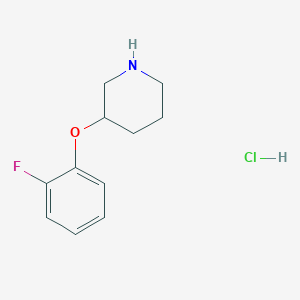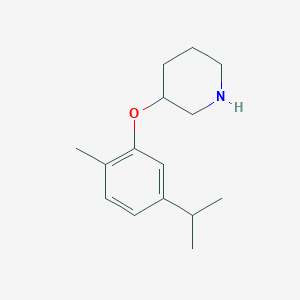
(R)-(1-Methylpyrrolidin-3-yl)methanamine
説明
Methenamine is a urinary tract antiseptic and antibacterial drug used for the prophylaxis and treatment of frequently recurring urinary tract infections . It’s a heterocyclic organic compound with a cage-like structure .
Molecular Structure Analysis
ChemmineR is a cheminformatics package for analyzing drug-like small molecule data in R . Its latest version contains functions for efficient processing of large numbers of small molecules, physicochemical/structural property predictions, structural similarity searching, classification and clustering of compound libraries with a wide spectrum of algorithms .Chemical Reactions Analysis
A three-body reaction is a gas-phase reaction of the form: A+ B+M ⇌ AB+ M . Here M is an unspecified collision partner that carries away excess energy to stabilize the AB molecule (forward direction) or supplies energy to break the AB bond (reverse direction) .Physical And Chemical Properties Analysis
The physical properties of amines contrast with those of alcohols and alkanes . Amines represent highly valuable compounds widely applied in many science areas, including chemistry, biology, medicine, materials and energy .将来の方向性
作用機序
Target of Action
The primary target of (R)-(1-Methylpyrrolidin-3-yl)methanamine, also known as [(3R)-1-methylpyrrolidin-3-yl]methanamineIt is structurally similar to methenamine , a urinary tract antiseptic used for the prophylaxis and treatment of frequently recurring urinary tract infections .
Mode of Action
The mode of action of This compoundMethenamine, a structurally related compound, works by stopping the growth of bacteria in urine . When the urine is acidic, methenamine turns into formaldehyde to kill the bacteria .
Biochemical Pathways
The specific biochemical pathways affected by This compoundMethenamine’s action in the urinary tract suggests it may influence pathways related to bacterial growth and survival .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compoundMethenamine is known to produce antibacterial activity in the urine within half an hour of ingestion of a 1-gram dose .
Result of Action
The specific molecular and cellular effects of This compoundMethenamine’s action results in the reduction of bacterial growth in the urinary tract, thereby helping to prevent and control urinary tract infections .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compoundMethenamine’s efficacy is known to be influenced by the acidity of the urine .
生化学分析
Biochemical Properties
®-(1-Methylpyrrolidin-3-yl)methanamine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to interact with enzymes such as monoamine oxidase (MAO) and cytochrome P450, influencing their activity. These interactions can lead to the modulation of metabolic pathways and the regulation of neurotransmitter levels .
Cellular Effects
The effects of ®-(1-Methylpyrrolidin-3-yl)methanamine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the expression of genes involved in neurotransmitter synthesis and degradation, thereby impacting neuronal function and communication .
Molecular Mechanism
At the molecular level, ®-(1-Methylpyrrolidin-3-yl)methanamine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific receptors and enzymes, altering their conformation and activity. This can lead to the inhibition of enzymes like MAO, resulting in increased levels of neurotransmitters such as serotonin and dopamine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-(1-Methylpyrrolidin-3-yl)methanamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of ®-(1-Methylpyrrolidin-3-yl)methanamine vary with different dosages in animal models. At low doses, it may enhance cognitive function and neurotransmitter levels, while high doses can lead to toxic or adverse effects such as neurotoxicity and behavioral changes. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound .
Metabolic Pathways
®-(1-Methylpyrrolidin-3-yl)methanamine is involved in several metabolic pathways, including those related to neurotransmitter synthesis and degradation. It interacts with enzymes such as MAO and cytochrome P450, affecting metabolic flux and metabolite levels. These interactions can lead to changes in the levels of key metabolites, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of ®-(1-Methylpyrrolidin-3-yl)methanamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, affecting its activity and function. Understanding these transport mechanisms is essential for optimizing its therapeutic potential .
Subcellular Localization
®-(1-Methylpyrrolidin-3-yl)methanamine is localized in specific subcellular compartments, where it exerts its effects on cellular activity and function. Targeting signals and post-translational modifications direct it to organelles such as the mitochondria and endoplasmic reticulum, influencing processes like energy production and protein synthesis .
特性
IUPAC Name |
[(3R)-1-methylpyrrolidin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-8-3-2-6(4-7)5-8/h6H,2-5,7H2,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOBZCAXECCBQL-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H](C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(sec-butyl)-phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1388774.png)




![3-[4-(tert-Butyl)phenoxy]piperidine](/img/structure/B1388780.png)
![3-[(3-Chlorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1388781.png)

![3-{[4-(Benzyloxy)phenoxy]methyl}piperidine](/img/structure/B1388785.png)
![3-[2-(2-Naphthyloxy)ethyl]piperidine](/img/structure/B1388788.png)

![3-([1,1'-Biphenyl]-4-ylmethoxy)pyrrolidine](/img/structure/B1388791.png)
